An In-depth Technical Guide to N3-L-Lys(Boc)-OH: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to N3-L-Lys(Boc)-OH: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N3-L-Lys(Boc)-OH, a crucial building block in modern chemical biology and pharmaceutical research. Below, we delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application in peptide synthesis and bioconjugation via "click chemistry."
Core Concepts: Chemical Structure and Functionality
N3-L-Lys(Boc)-OH, also known as Nα-azido-Nε-(tert-butoxycarbonyl)-L-lysine, is a synthetic amino acid derivative. Its structure is characterized by three key functional groups:
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α-Azido Group (-N3): This moiety replaces the natural α-amino group of L-lysine. The azide (B81097) group is a versatile functional handle for "click chemistry," a class of biocompatible, high-yield reactions.
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ε-Amino Group with Boc Protection: The side-chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under various reaction conditions but can be readily removed with acid, allowing for selective deprotection and further functionalization.
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Carboxylic Acid (-COOH): The C-terminal carboxylic acid allows for the incorporation of this amino acid into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods.
This unique combination of functional groups makes N3-L-Lys(Boc)-OH an invaluable tool for introducing a bioorthogonal azide handle at a specific position within a peptide or protein sequence. This azide can then be used for site-specific modification, such as the attachment of small molecules, imaging agents, or drug payloads.[1]
Physicochemical Properties
Quantitative data for N3-L-Lys(Boc)-OH is summarized in the table below. It is important to note that while some data is directly available for this compound, other properties are estimated based on closely related analogs like Boc-L-lysine due to a lack of publicly available experimental data for the N3-substituted version.
| Property | Value | Reference/Note |
| Molecular Formula | C11H20N4O4 | [2] |
| Molecular Weight | 272.3 g/mol | [2] |
| CAS Number | 333366-32-8 | MedChemExpress |
| Appearance | White to off-white solid (inferred) | General appearance of similar amino acid derivatives |
| Melting Point | ~205 °C (decomposes) (estimated) | Based on the melting point of Boc-Lys-OH. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water. | Based on solubility data for Boc-Lys-OH.[3][4] |
| Storage Conditions | Store at 2-8 °C | Common storage condition for protected amino acids |
Spectral Data (Representative)
Detailed spectral data for N3-L-Lys(Boc)-OH is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.
| Spectral Data | Expected Characteristics |
| ¹H NMR (400 MHz, CDCl₃) | * δ 9.0-10.0 (br s, 1H): Carboxylic acid proton. * δ 4.0-4.2 (m, 1H): α-proton. * δ 3.0-3.2 (m, 2H): ε-methylene protons adjacent to the Boc-protected amine. * δ 1.8-2.0 (m, 2H): β-methylene protons. * δ 1.6-1.8 (m, 2H): γ-methylene protons. * δ 1.4-1.6 (m, 2H): δ-methylene protons. * δ 1.45 (s, 9H): tert-butyl protons of the Boc group. |
| FT-IR (KBr, cm⁻¹) | * ~3300-2500 (br): O-H stretch of the carboxylic acid. * ~2100: N≡N stretch of the azide group (strong, sharp). * ~1710: C=O stretch of the carboxylic acid and Boc group. * ~1520: N-H bend of the carbamate. * ~1160: C-O stretch of the Boc group. |
| Mass Spectrometry (ESI-MS) | * [M+H]⁺: m/z 273.15 * [M+Na]⁺: m/z 295.13 |
Experimental Protocols
N3-L-Lys(Boc)-OH is primarily used in a two-stage process: first, its incorporation into a peptide sequence, and second, the subsequent "click" reaction of the azide group.
Solid-Phase Peptide Synthesis (SPPS) with N3-L-Lys(Boc)-OH
This protocol outlines the manual Boc-based SPPS for incorporating the azido-lysine derivative into a peptide chain.
Materials:
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Appropriate solid support resin (e.g., Merrifield resin)
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N3-L-Lys(Boc)-OH and other required Boc-protected amino acids
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Diisopropylethylamine (DIEA)
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Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., HF with scavengers)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
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Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Neutralization: Wash the resin with DCM and then neutralize with 5-10% DIEA in DCM.
-
Amino Acid Coupling:
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Dissolve N3-L-Lys(Boc)-OH (or another Boc-protected amino acid) and a coupling agent (e.g., HBTU) in DMF.
-
Add DIEA to activate the amino acid.
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Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
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Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., anhydrous HF).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide.
Materials:
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Azide-functionalized peptide
-
Alkyne-containing molecule (e.g., a fluorescent dye, drug molecule)
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
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Reaction buffer (e.g., PBS, pH 7.4) or a suitable solvent system (e.g., DMSO/water)
Protocol:
-
Reagent Preparation:
-
Dissolve the azide-functionalized peptide and the alkyne-containing molecule in the chosen reaction buffer or solvent.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
If using a ligand, pre-mix the CuSO₄ with the ligand.
-
-
Reaction Initiation:
-
To the mixture of the azide and alkyne, add the CuSO₄ solution (typically 1-10 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-20 mol%).[5]
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.[6]
Materials:
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Azide-functionalized peptide
-
Strained alkyne-containing molecule (e.g., DBCO, BCN derivatives)
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Reagent Preparation: Dissolve the azide-functionalized peptide and the strained alkyne in the reaction buffer.
-
Reaction: Simply mix the two components. The reaction proceeds without a catalyst due to the high reactivity of the strained alkyne.[7]
-
Incubation: Incubate the reaction at room temperature or 37 °C. The reaction time can vary from 1 to 24 hours depending on the reactants and their concentrations.
-
Purification: Purify the conjugate as described for the CuAAC reaction.
Visualizations
Logical Relationships
References
- 1. broadpharm.com [broadpharm.com]
- 2. Boc-Lys(N3)-OH [anaspec.com]
- 3. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Boc-Lys-OH | 13734-28-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
